molecular formula C9H9N3O B1455863 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1354951-09-9

5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B1455863
CAS RN: 1354951-09-9
M. Wt: 175.19 g/mol
InChI Key: HWIPHTCMCUIBOM-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is C9H9N3O . The InChI code is 1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1H2,2H3,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is 175.19 . It is a powder at room temperature .

Scientific Research Applications

Chemical Research

“5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C9H9N3O . It’s often used in chemical research, particularly in the synthesis of new compounds .

Medicinal Chemistry

Compounds similar to “5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde”, such as imidazo[1,2-a]pyridine analogues, have been recognized as potential antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Drug Discovery

The structure of “5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde” could potentially be used in drug discovery research. For instance, imidazo[1,2-a]pyridine, a similar compound, has been identified as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Cancer Research

Pyrazolo[1,5-a]pyrimidines, which are structurally similar to “5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde”, have been identified as promising medical pharmacophores in structures as potential drugs in the treatment of cancer .

Inflammatory Disease Research

Similar to its potential use in cancer research, pyrazolo[1,5-a]pyrimidines have also been identified as potential drugs in the treatment of inflammatory diseases .

Viral Disease Research

In addition to cancer and inflammatory diseases, pyrazolo[1,5-a]pyrimidines have also been explored as potential drugs in the treatment of viral diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyrimidines have been recognized as a potential scaffold for these developments . This suggests that 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and related compounds may have potential future applications in drug development.

properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPHTCMCUIBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=C(N12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201002
Record name Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

1354951-09-9
Record name Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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